molecular formula C21H20N4O3S B2554957 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 941928-00-3

2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2554957
CAS No.: 941928-00-3
M. Wt: 408.48
InChI Key: OIWMWXIDXLHEOV-UHFFFAOYSA-N
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Description

2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
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Scientific Research Applications

Facile Synthesis of Pyridine Derivatives

The compound of interest is part of a broader class of chemicals involved in the synthesis of various heterocyclic compounds. For example, a study by E. A. E. Rady and M. Barsy (2006) explored the synthesis of pyridine and pyridazine derivatives among others, showcasing the compound's utility in creating diverse heterocyclic structures. This process is fundamental to developing new chemicals with potential applications in pharmaceuticals, agrochemicals, and materials science (Rady & Barsy, 2006).

Thiazolidin-4-ones Based Synthesis

In another research, M. Čačić et al. (2009) demonstrated the synthesis of thiazolidin-4-ones based on specific chemical frameworks, indicating the compound's role in generating a class of compounds with potential antibacterial properties. This synthesis route highlights the compound's application in creating bioactive molecules that could serve as leads for drug development (Čačić et al., 2009).

Development of Thiazolo[4,5-d]pyridazin-4(5H)-ones

A study by A. Demchenko et al. (2015) focused on synthesizing novel thiazolo[4,5-d]pyridazin-4(5H)-ones, which were then tested for their analgesic and anti-inflammatory activities. This research underscores the compound's significance in medicinal chemistry, particularly in the design of new therapeutic agents (Demchenko et al., 2015).

Coordination Complexes and Antioxidant Activity

K. Chkirate et al. (2019) explored the synthesis of coordination complexes derived from pyrazole-acetamide, including the investigation of their antioxidant activities. This study illustrates the compound's potential in coordination chemistry and its relevance in understanding the antioxidant properties of new chemical entities (Chkirate et al., 2019).

Insecticidal Application

Research by A. Fadda et al. (2017) involved the synthesis of heterocycles incorporating a thiadiazole moiety, assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This work highlights the compound's application in developing new agrochemicals aimed at pest control (Fadda et al., 2017).

Mechanism of Action

Target of Action

The primary target of the compound 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide is the receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is a crucial regulator in the necroptotic cell death signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases .

Mode of Action

The compound interacts with RIPK1, inhibiting its kinase activity. It has a high binding affinity for RIPK1 (RIPK1 Kd = 3.5 nM), compared to other necroptotic regulatory kinases . This interaction effectively blocks the induction of necroptosis in human and mouse cells by TNFα .

Biochemical Pathways

The compound affects the RIPK1/RIPK3/MLKL pathway by inhibiting the phosphorylation induced by TSZ . This pathway is central to the process of necroptosis, a form of programmed cell death.

Pharmacokinetics

In liver microsome assay studies, the compound showed acceptable pharmacokinetic characteristics. The clearance rate and half-life of the compound were 18.40 mL/min/g and 75.33 minutes, respectively . The oral bioavailability of the compound was found to be 59.55% .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of necroptosis in cells and the reduction of inflammation. In a model of TNFα-induced systemic inflammatory response syndrome, pretreatment with the compound effectively protected mice from hypothermia and death .

Properties

IUPAC Name

2-[7-(4-ethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-3-14-6-8-15(9-7-14)18-20-19(23-13(2)29-20)21(27)25(24-18)12-17(26)22-11-16-5-4-10-28-16/h4-10H,3,11-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWMWXIDXLHEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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